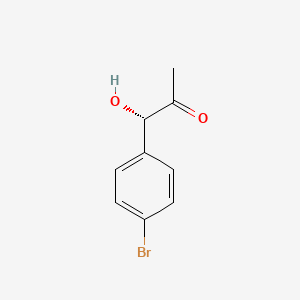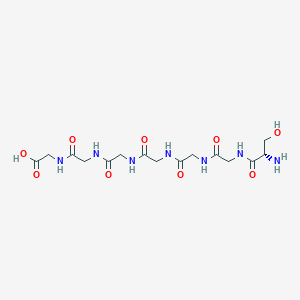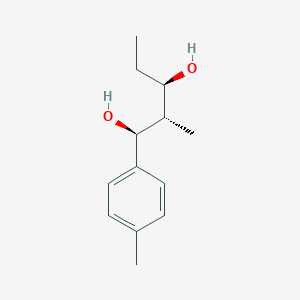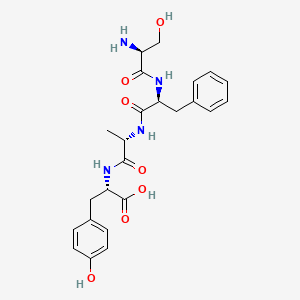
(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one: is an organic compound with a molecular formula of C9H9BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from 4-Bromobenzaldehyde:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.
Applications De Recherche Scientifique
Chemistry:
- (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry:
- The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.
Comparaison Avec Des Composés Similaires
- (S)-(-)-1-(4-Bromophenyl)ethanamine
- 1-(4-Bromophenyl)-2-phenylethan-1-one
- (1S)-1-(4-Bromophenyl)ethan-1-ol
Comparison:
- (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is unique due to its specific chiral center and hydroxyl group, which confer distinct chemical and biological properties compared to its analogs. For example, (S)-(-)-1-(4-Bromophenyl)ethanamine lacks the hydroxyl group, affecting its reactivity and potential applications. Similarly, 1-(4-Bromophenyl)-2-phenylethan-1-one has a different structural arrangement, leading to different chemical behavior and uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
869854-83-1 |
|---|---|
Formule moléculaire |
C9H9BrO2 |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
(1S)-1-(4-bromophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3/t9-/m1/s1 |
Clé InChI |
CPKAAKNUOYCKDF-SECBINFHSA-N |
SMILES isomérique |
CC(=O)[C@H](C1=CC=C(C=C1)Br)O |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)

![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)

methanone](/img/structure/B14199972.png)
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)

![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)

